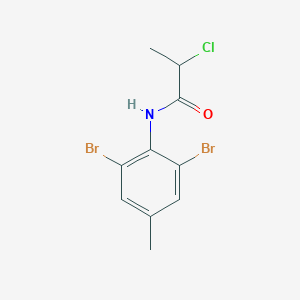

2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide

Description

2-Chloro-N-(2,6-dibromo-4-methylphenyl)propanamide is a halogenated aromatic amide featuring a propanamide backbone substituted with chlorine at the 2-position and a 2,6-dibromo-4-methylphenyl group at the nitrogen atom. This compound’s synthesis likely involves the reaction of 2-chloropropanoyl chloride with 2,6-dibromo-4-methylaniline in the presence of a base, analogous to methods used for similar chloroacetamide derivatives . Its structural characterization would typically employ crystallographic techniques such as X-ray diffraction, often utilizing refinement programs like SHELXL for precise determination of bond lengths, angles, and intermolecular interactions .

Such halogenated amides are frequently explored in agrochemical and pharmaceutical research due to their stability and ability to interact with biological targets.

Properties

IUPAC Name |

2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2ClNO/c1-5-3-7(11)9(8(12)4-5)14-10(15)6(2)13/h3-4,6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCIIIHJICAGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)NC(=O)C(C)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide typically involves the following steps:

Bromination: The starting material, 4-methylphenylamine, undergoes bromination using bromine in the presence of a suitable solvent to yield 2,6-dibromo-4-methylphenylamine.

Chlorination: The dibromo compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Amidation: Finally, the chlorinated compound reacts with propanoyl chloride in the presence of a base such as pyridine to form 2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and bromo groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide involves its interaction with specific molecular targets. The chloro and bromo groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared chloroamide motifs and aromatic substituents:

Key Observations:

Substituent Effects: The target compound’s 2,6-dibromo-4-methylphenyl group introduces significant steric hindrance and electron-withdrawing effects, which may reduce solubility in polar solvents compared to Compound A’s smaller 4-fluorobenzyl group. Bromine’s higher molar mass and lipophilicity could enhance membrane permeability in biological systems.

Synthetic Routes :

- The target and Compound A likely share similar synthesis pathways involving acyl chloride and amine coupling. Compound B ’s synthesis involves chloroacetyl chloride and an oxadiazole-containing amine, requiring reflux conditions with triethylamine .

Hydrogen Bonding and Crystal Packing :

- The amide group in all three compounds enables hydrogen bonding (N–H···O), but steric effects from bromine in the target may disrupt intermolecular interactions compared to the less bulky fluorine in Compound A . Graph-set analysis (as discussed in ) could further elucidate differences in hydrogen-bonding networks.

Research Findings and Implications

- Crystallography : The target’s structure determination would benefit from SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography .

- Structure-Activity Relationships (SAR): Bromine’s electron-withdrawing effect in the target may stabilize the amide bond, reducing hydrolysis rates compared to Compound A. The propanamide chain (vs.

Biological Activity

2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of 2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide typically involves several steps:

- Bromination : The precursor 4-methylphenylamine is brominated to yield 2,6-dibromo-4-methylphenylamine.

- Chlorination : This dibromo compound is chlorinated using reagents such as thionyl chloride.

- Amidation : The resulting chlorinated compound reacts with propanoyl chloride in the presence of a base like pyridine to form the final product.

The biological activity of 2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide is attributed to its ability to interact with various molecular targets within cells. The presence of chloro and bromo groups allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction may disrupt cellular pathways by binding to receptors or other biomolecules, leading to various biological effects.

Antimicrobial Activity

Research indicates that 2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide exhibits significant antimicrobial properties. Here are some key findings:

- Antibacterial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies report minimal inhibitory concentration (MIC) values ranging from 0.0048 mg/mL against E. coli to higher values against other strains, indicating its potential as an antibacterial agent .

- Antifungal Activity : It also demonstrates antifungal properties, with effective inhibition against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from 16.69 to 78.23 µM .

Anticancer Potential

The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis in cancer cells.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.